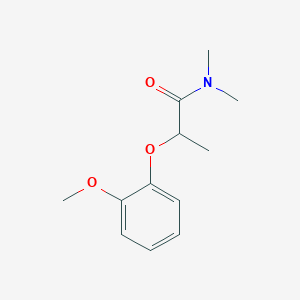![molecular formula C16H14ClFN2O2S B4736161 methyl 3-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4736161.png)
methyl 3-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)-4-methylbenzoate
Descripción general
Descripción
Methyl 3-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)-4-methylbenzoate is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound is commonly referred to as CF3 and is known for its ability to selectively inhibit specific enzymes and target specific cellular pathways.
Aplicaciones Científicas De Investigación
CF3 has been used extensively in scientific research due to its ability to selectively inhibit specific enzymes and target specific cellular pathways. This compound has been shown to inhibit the activity of several enzymes, including protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling. CF3 has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. These activities make CF3 a valuable tool for studying the molecular mechanisms underlying various diseases, including diabetes, cancer, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of CF3 involves its ability to selectively inhibit specific enzymes and target specific cellular pathways. CF3 has been shown to inhibit the activity of several enzymes, including protein tyrosine phosphatase 1B and histone deacetylases. By inhibiting these enzymes, CF3 can modulate cellular signaling pathways and gene expression, leading to changes in cellular behavior and function.
Biochemical and Physiological Effects:
CF3 has been shown to have a variety of biochemical and physiological effects. Inhibition of protein tyrosine phosphatase 1B by CF3 has been shown to enhance insulin signaling and improve glucose tolerance in animal models of diabetes. Inhibition of histone deacetylases by CF3 has been shown to induce apoptosis in cancer cells and improve cognitive function in animal models of neurodegenerative disorders. These effects make CF3 a promising candidate for the development of novel therapeutics for a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CF3 has several advantages as a tool for scientific research. It is highly selective for specific enzymes and pathways, allowing for precise modulation of cellular behavior and function. CF3 is also relatively easy to synthesize and can be obtained in high purity. However, CF3 also has some limitations. It can be toxic to cells at high concentrations, and its effects may be difficult to interpret in complex biological systems. These limitations must be taken into account when designing experiments using CF3.
Direcciones Futuras
There are several future directions for research on CF3. One area of interest is the development of more selective and potent inhibitors of specific enzymes and pathways. Another area of interest is the development of new methods for delivering CF3 to specific tissues or cells within the body. Finally, the potential therapeutic applications of CF3 in the treatment of various diseases, including diabetes, cancer, and neurodegenerative disorders, warrant further investigation.
Propiedades
IUPAC Name |
methyl 3-[(3-chloro-4-fluorophenyl)carbamothioylamino]-4-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O2S/c1-9-3-4-10(15(21)22-2)7-14(9)20-16(23)19-11-5-6-13(18)12(17)8-11/h3-8H,1-2H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVFAEGTIFTYNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=S)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-bicyclo[2.2.1]hept-2-yl-2-[(5-methyl-2-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4736079.png)

![4-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4736094.png)

![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]propanamide](/img/structure/B4736121.png)
![[2-(1H-indol-3-yl)ethyl][4-methoxy-3-(4-morpholinylmethyl)benzyl]amine dihydrochloride](/img/structure/B4736129.png)
![2-(dimethylamino)ethyl 3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate](/img/structure/B4736148.png)

![2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide](/img/structure/B4736169.png)
![5-[(3-{[(2-furylmethyl)amino]carbonyl}-1-methyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid](/img/structure/B4736174.png)
![N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4736181.png)
![2-amino-7-methyl-5-phenyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium perchlorate](/img/structure/B4736183.png)

![methyl 3-nitro-5-{[(5-pentyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoate](/img/structure/B4736190.png)